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Compound of Interest

Compound Name: 4-lodopicolinonitrile

Cat. No.: B133930

An In-depth Technical Guide to 4-
lodopicolinonitrile

Notice to the Reader: Extensive searches for "4-lodopicolinonitrile” have yielded limited
specific data for this exact compound. The available scientific literature and chemical supplier
databases predominantly feature information on a closely related analogue, 3-Fluoro-4-
iodopicolinonitrile. This suggests that 4-lodopicolinonitrile may be a less common or novel
compound with limited publicly available research.

Therefore, this guide will provide a comprehensive overview of the physical and chemical
properties, experimental protocols, and safety information for 3-Fluoro-4-iodopicolinonitrile
(CAS No. 669066-35-7) as a valuable and informative substitute. Researchers interested in 4-
lodopicolinonitrile may find the data on its fluorinated analogue to be a useful reference point
for predicting properties and designing synthetic strategies.

Core Properties of 3-Fluoro-4-iodopicolinonitrile

This section summarizes the key physical and chemical properties of 3-Fluoro-4-
iodopicolinonitrile.

Physical and Chemical Data
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Property Value Reference

CAS Number 669066-35-7 [1][2][3]

Molecular Formula CeH2FIN2 [11[2][3]

Molecular Weight 248.00 g/mol [1112][3]

Appearance White to light brown solid [3]

Boiling Point 282 °C [3]

Density 2.11 g/cm3 [3]

Flash Point 124 °C [3]

pKa (Predicted) -4.13+0.18 [3]

Purity =97% or 98% [1112]
Computational Data

Property Value Reference

Topological Polar Surface Area

(TPSA) 36.68 A2 [1]

LogP 1.69698 [1]

Hydrogen Bond Acceptors 2 [1]

Hydrogen Bond Donors 0 [1]

Rotatable Bonds 0 [1]

Synthesis and Purification

The synthesis of 3-Fluoro-4-iodopicolinonitrile is typically achieved through the iodination of

3-fluoropicolinonitrile. A general experimental protocol is outlined below.

Synthesis of 3-Fluoro-4-iodopicolinonitrile
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A common synthetic route involves the use of a strong base, such as lithium diisopropylamide
(LDA), to deprotonate the pyridine ring of 3-fluoropicolinonitrile, followed by quenching with an
iodine source.

Experimental Protocol:

o LDA Formation: In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine
in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C. Slowly add an equimolar
amount of n-butyllithium and stir the mixture.[3]

o Deprotonation: In a separate dry flask, dissolve 3-fluoropicolinonitrile in anhydrous THF and
cool to -78 °C.[3]

o Reaction: Slowly add the freshly prepared LDA solution to the 3-fluoropicolinonitrile solution
at -78 °C. The reaction mixture will typically turn a dark color.[3]

 lodination: After a suitable reaction time, rapidly add a solution of iodine in THF to the
reaction mixture at -78 °C.[3]

e Quenching and Extraction: Quench the reaction with water. Separate the organic and
agueous layers. Extract the aqueous layer with a suitable organic solvent (e.qg.,
dichloromethane).[3]

o Workup: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.[3]

Purification

The crude 3-Fluoro-4-iodopicolinonitrile is typically purified by silica gel column
chromatography.

Experimental Protocol:

o Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a
gradient of ethyl acetate in hexane.[3]

o Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.qg.,
dichloromethane) and load it onto the column.[3]
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o Elution: Elute the column with the chosen solvent system, collecting fractions.

o Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those
containing the pure product.

« |solation: Combine the pure fractions and remove the solvent under reduced pressure to
yield the purified 3-Fluoro-4-iodopicolinonitrile as a solid.[3]

Experimental Workflow Diagram
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Synthesis of 3-Fluoro-4-iodopicolinonitrile

1. LDA Formation 2. Deprotonation
(Diisopropylamine, n-BuLi in THF at -78°C) (3-Fluoropicolinonitrile in THF at -78°C)
3. Reaction

(Addition of LDA to 3-Fluoropicolinonitrile solution)

:

4. lodination
(Addition of Iz in THF)

Pure 3-Fluoro-4-iodopicolinonitrile

Click to download full resolution via product page

Caption: Workflow for the synthesis and purification of 3-Fluoro-4-iodopicolinonitrile.
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Spectral Data

Spectral analysis is crucial for the structural confirmation of 3-Fluoro-4-iodopicolinonitrile.
While specific spectra for this compound are not publicly available, typical spectral
characteristics for similar structures are described below.

'H NMR Spectroscopy

In the proton NMR spectrum, one would expect to see signals corresponding to the aromatic
protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by
the electron-withdrawing effects of the cyano, fluoro, and iodo substituents. A 1H NMR
spectrum for 3-fluoro-4-iodo-2-pyridinecarbonitrile has been reported with signals at 6 8.14 (d,
J=4.8 Hz, 1H) and 7.98 (t, J=4.8 Hz, 1H) in CDCls.[4]

3C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the
molecule. The carbon attached to the iodine atom would likely appear at a lower field (higher
ppm) compared to the other carbons. The presence of fluorine would introduce C-F coupling,
which would be observable in the spectrum.

IR Spectroscopy

The infrared spectrum would be expected to show a sharp, strong absorption band around
2230-2210 cm~1 characteristic of the nitrile (C=N) stretching vibration.[5] Absorptions
corresponding to C=C and C=N stretching in the aromatic ring would be observed in the 1600-
1400 cm~1 region. C-1 and C-F stretching vibrations would appear in the fingerprint region at
lower wavenumbers.

Mass Spectrometry

Mass spectrometry would show the molecular ion peak (M*) corresponding to the molecular
weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a
molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of
the iodo and cyano groups.

Reactivity and Stability
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Reactivity

3-Fluoro-4-iodopicolinonitrile is a versatile building block in organic synthesis. The presence
of both a fluorine and an iodine atom on the pyridine ring allows for selective functionalization.
The iodine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and
Sonogashira couplings, to form new carbon-carbon bonds. The fluorine atom can also be
displaced by nucleophiles under certain conditions. The electron-withdrawing nature of the
cyano and fluoro groups activates the pyridine ring towards nucleophilic aromatic substitution.

Stability

The compound should be stored in a cool, dry, and well-ventilated place, away from light and
incompatible materials such as strong oxidizing agents.[3] It is important to handle the
compound under an inert atmosphere to prevent degradation.[2]

Safety and Handling
Hazard Identification

3-Fluoro-4-iodopicolinonitrile is classified as harmful if swallowed, causes skin irritation,
causes serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures

e Handling: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this
product. Use only outdoors or in a well-ventilated area. Avoid breathing
dust/fume/gas/mist/vapors/spray.[2]

o Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye
protection, and face protection.[2]

» Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.

[2]

First Aid Measures

« |If Swallowed: Call a poison center or doctor/physician if you feel unwell. Rinse mouth.
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« If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical
advice/attention. Take off contaminated clothing and wash it before reuse.

 If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

« If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison
center or doctor/physician if you feel unwell.

Safety Workflow Diagram

Handling and Emergency Procedures for 3-Fluoro-4-iodopicolinonitrile

Safe Handling Emergency Response

Use in a Ventilated Area
(Fume Hood)

ropriate PPE

(GI‘:"I:’ g"opgglgs A Avoid Ingestion, Inhalation, and Skin Contact

Skin Contact:
‘Wash with soap and water

Eye Contact:
Rinse with water for 15 mins

Inhalation:
Move to fresh air

Ingestion:
Seek immediate medical attention

Click to download full resolution via product page

Caption: General safety workflow for handling 3-Fluoro-4-iodopicolinonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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